4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine
Description
4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine is a pyrimidine derivative characterized by a 3-fluoropropoxy substituent at the para position of the phenyl ring attached to the pyrimidine core. The compound’s structure combines the pyrimidin-2-amine scaffold—a common pharmacophore in kinase inhibitors and antimicrobial agents—with a fluorinated alkoxy chain. This substitution likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the fluorine atom introduces electron-withdrawing effects that may influence binding interactions in biological targets .
Properties
IUPAC Name |
4-[4-(3-fluoropropoxy)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-7-1-9-18-11-4-2-10(3-5-11)12-6-8-16-13(15)17-12/h2-6,8H,1,7,9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQHZWHYTQBNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 3-fluoropropanol.
Formation of Intermediate: The first step involves the reaction of 4-bromoaniline with 3-fluoropropanol in the presence of a base such as potassium carbonate to form 4-(3-fluoropropoxy)aniline.
Cyclization: The intermediate 4-(3-fluoropropoxy)aniline is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine, under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Antimicrobial Activity
- 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (): Exhibits pronounced activity against beta-hemolytic Streptococcus (MIC < 1 µg/mL). The para-fluorophenyl and morpholinophenyl groups synergize to enhance membrane penetration and target binding .
- 4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine () : Shows moderate antimicrobial activity (MIC = 8 µg/mL against S. aureus). The furan moiety may reduce potency compared to morpholine derivatives due to decreased electron-withdrawing capacity .
- Target Compound: The 3-fluoropropoxy group is expected to improve activity over non-fluorinated alkoxy analogs (e.g., methoxy) by increasing electronegativity and lipid solubility. However, the longer propoxy chain may sterically hinder interactions in compact binding pockets .
Kinase Inhibition and Anticancer Potential
- 4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine (KK2, ) : Demonstrates JNK inhibition (IC₅₀ = 0.3 µM) due to the trifluoromethyl group’s strong electron-withdrawing effects and the morpholine’s hydrogen-bonding capability .
- N-(4-(4-Methylpiperazin-1-yl)phenyl)-4-(pyrazolo-[1,5-b]pyridazin-3-yl)pyrimidin-2-amine (CAF045, ) : A potent Stk1 inhibitor (IC₅₀ = 12 nM) with a pyrazolopyridazine extension enhancing π-π stacking in the ATP-binding pocket .
- Target Compound : The 3-fluoropropoxy group may confer moderate kinase affinity but likely lacks the potency of trifluoromethyl or heteroaromatic substituents due to reduced π-system interactions .
Physicochemical Properties
Key Observations :
- The fluorine atom in the alkoxy chain enhances metabolic stability by resisting oxidative cleavage compared to non-fluorinated analogs .
Biological Activity
4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available 4-bromoaniline and 3-fluoropropanol.
- Intermediate Formation : The reaction of 4-bromoaniline with 3-fluoropropanol in the presence of a base (e.g., potassium carbonate) yields 4-(3-fluoropropoxy)aniline.
- Cyclization : This intermediate is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine, under basic conditions to form the final product.
These reactions are optimized for both laboratory and industrial production, ensuring high yields and purity through advanced purification techniques.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which may improve its ability to penetrate biological membranes and interact with targets effectively.
Therapeutic Potential
Research indicates that this compound has potential applications in various therapeutic areas:
- Anti-cancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by modulating key signaling pathways.
- Anti-inflammatory Effects : It has been investigated for its ability to suppress inflammatory cytokines, potentially through inhibition of the MAPK signaling pathway, which is crucial in inflammatory responses .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-[4-(3-Chloropropoxy)phenyl]pyrimidin-2-amine | Chlorine instead of fluorine | Moderate anti-inflammatory effects |
| 4-[4-(3-Methoxypropoxy)phenyl]pyrimidin-2-amine | Methoxy group present | Lower lipophilicity and stability |
| 4-[4-(3-Ethoxypropoxy)phenyl]pyrimidin-2-amine | Ethoxy group present | Similar anti-cancer activity but less potent |
The fluorine atom in the target compound significantly influences its chemical reactivity and biological activity compared to its analogs, enhancing its therapeutic potential.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the proliferation of cancer cells at concentrations as low as 5 μM. The compound's mechanism involves modulation of cell cycle regulators and apoptosis pathways .
- In Vivo Studies : Animal models have shown that treatment with this compound leads to a significant reduction in tumor size compared to control groups. The anti-inflammatory effects were also notable, with reduced levels of IL-6 and IL-8 observed post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
